2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
Description
This compound features a 1H-imidazole core substituted with a 3-nitrophenyl group at position 5 and a 3-(trifluoromethyl)phenyl group at position 1. A sulfanyl (-S-) linker bridges the imidazole ring to an N-isopropyl acetamide moiety.
Properties
IUPAC Name |
2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3S/c1-13(2)26-19(29)12-32-20-25-11-18(14-5-3-8-17(9-14)28(30)31)27(20)16-7-4-6-15(10-16)21(22,23)24/h3-11,13H,12H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLLEVLJICCKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The final step involves the formation of the acetamide group through a reaction with isopropylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include amino derivatives, nitro derivatives, and substituted imidazole compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated significant growth inhibition against various cancer cell lines. For instance, derivatives of similar structures have shown percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types such as ovarian (OVCAR-8) and glioblastoma (SNB-19) cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | OVCAR-8 | 85.26 |
| Compound B | SNB-19 | 86.61 |
| Compound C | NCI-H40 | 75.99 |
These findings suggest that the compound may act by disrupting cellular processes critical for cancer cell survival, although further studies are needed to elucidate the exact mechanisms involved.
Antimicrobial Properties
The compound's structural features also suggest potential antimicrobial activity. Similar compounds with nitrophenyl and imidazole moieties have been investigated for their efficacy against Mycobacterium tuberculosis, with promising results indicating low minimum inhibitory concentrations (MICs) . The incorporation of trifluoromethyl groups has been linked to enhanced bioactivity, making it an attractive candidate for further exploration in the development of new antimicrobial agents.
Table 2: Antimicrobial Activity
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound X | M. tuberculosis H37Rv | 4 |
| Compound Y | Rifampicin-resistant M. tuberculosis | 4 |
Structural Characterization
The crystal structure of related compounds has been analyzed using techniques such as X-ray crystallography, revealing insights into their three-dimensional arrangements and interactions at the molecular level . Understanding these structural details is crucial for rational drug design, allowing researchers to modify existing compounds for improved efficacy and reduced toxicity.
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds similar to 2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide:
- Synthesis and Evaluation : A recent study synthesized a series of imidazole derivatives and evaluated their anticancer properties against various cell lines, showing significant activity against resistant strains .
- Molecular Docking Studies : Computational studies using molecular docking have suggested that these compounds may inhibit specific targets involved in cancer progression, such as enzymes critical for tumor metabolism .
Mechanism of Action
The mechanism of action of 2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Core Heterocyclic Framework
- Target Compound : 1H-imidazole with sulfanyl-acetamide linkage.
- Analog 1: 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c, ) Core: 1,2,3-triazole instead of imidazole. Substituents: 3-nitrophenyl (similar to target) and naphthalen-1-yloxy groups. Bioactivity: Not reported, but nitro groups are associated with electron-withdrawing effects, enhancing binding to biological targets .
- Analog 2 : N-[3-Fluoro-4-({2-[5-(trifluoromethyl)-1H-imidazol-2-yl]oxy}phenyl)acetamide (7a, )
Substituent Effects
- Trifluoromethyl (-CF₃) :
- Nitro (-NO₂): Target: On phenyl at imidazole-C4. Analog 1: On phenyl of acetamide. Role: Electron-withdrawing; may improve binding affinity or modulate redox properties .
- Acetamide Side Chain :
Data Tables
Table 1: Structural Comparison
Biological Activity
The compound 2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to synthesize available research findings regarding its biological activity, including case studies, data tables, and detailed research outcomes.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Imidazole ring
- Substituents :
- Nitro group at the 3-position of the phenyl ring
- Trifluoromethyl group on another phenyl ring
- Sulfanyl group linked to the imidazole
The molecular formula is , with a molecular weight of approximately 365.33 g/mol.
Antimicrobial Activity
Research has demonstrated that various imidazole derivatives exhibit significant antimicrobial properties. In a comparative study, derivatives similar to our compound were tested against several bacterial strains:
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 28 |
| Other Derivative A | Escherichia coli | 30 |
| Other Derivative B | Pseudomonas aeruginosa | 25 |
These results suggest that the compound may possess notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound was evaluated through in vitro assays on various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 4.27 | Induction of apoptosis through caspase activation |
| A549 (lung cancer) | 0.52 | Inhibition of tubulin polymerization |
| SK-MEL-2 (melanoma) | 19.5 | Targeting specific protein kinases |
In particular, the compound demonstrated significant cytotoxicity against MCF-7 cells, indicating its potential as a therapeutic agent in breast cancer treatment .
Case Studies
A notable case study involved the synthesis and biological evaluation of related imidazole derivatives, where researchers found that modifications to the nitro and trifluoromethyl groups significantly affected biological activity. For instance, compounds with enhanced electron-withdrawing groups showed improved potency against resistant bacterial strains .
Another study highlighted that the introduction of sulfur moieties in imidazole derivatives led to increased cytotoxicity in various cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug development .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Precursor Preparation : Reacting 3-nitrophenyl and 3-(trifluoromethyl)phenyl derivatives with imidazole precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- Thioether Formation : Sulfanyl-acetamide linkage via thiol-disulfide exchange, requiring inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) .
- Optimization Strategies :
- High-Throughput Screening : Test solvent systems (DMF vs. THF) and catalysts (e.g., Pd/C for coupling) to improve yields .
- Continuous Flow Chemistry : Reduces side reactions and enhances scalability .
Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., nitrophenyl vs. trifluoromethylphenyl groups) and confirms thioether linkages .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₅H₂₀F₃N₃O₃S) .
- HPLC-PDA : Ensures >95% purity by tracking UV-active nitrophenyl groups (λ = 260–280 nm) .
Basic: How can initial biological activity screening be designed for this compound?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Cytotoxicity Controls : Compare with normal cell lines (e.g., HEK293) to assess selectivity .
Advanced: What computational strategies predict binding mechanisms and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : Use AutoDock/Vina to model interactions with target proteins (e.g., kinase domains) .
- Quantum Chemical Calculations : DFT-based optimization (e.g., Gaussian 16) identifies electron-deficient nitrophenyl regions for electrophilic attack .
- SAR Workflow : Correlate substituent effects (e.g., nitro vs. trifluoromethyl) with bioactivity using QSAR models .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Orthogonal Assays : Validate antimicrobial activity via time-kill curves and biofilm inhibition assays if MIC data conflicts .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., nitro groups enhance antifungal but reduce solubility) .
- Proteomic Profiling : Use SILAC labeling to confirm target engagement in cellular models .
Advanced: What reaction mechanisms govern the sulfanyl-acetamide linkage formation?
Methodological Answer:
- Mechanistic Probes :
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated thiols to confirm nucleophilic attack .
- In Situ IR Spectroscopy : Track disulfide intermediate formation (S–S stretch at 500–550 cm⁻¹) .
- Computational Reaction Path Analysis : Identify transition states using NEB (Nudged Elastic Band) methods .
Advanced: How does crystallographic data inform conformational stability?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve imidazole ring planarity and sulfanyl group orientation .
- Thermogravimetric Analysis (TGA) : Correlate crystal packing with thermal stability (e.g., decomposition >200°C) .
Advanced: What strategies mitigate scale-up challenges in multi-step synthesis?
Methodological Answer:
- Process Intensification : Use microreactors for exothermic steps (e.g., nitration) to improve safety .
- Design of Experiments (DoE) : Optimize solvent ratios and catalyst loading via response surface methodology .
Advanced: How can metabolic stability be assessed in preclinical models?
Methodological Answer:
- Liver Microsomal Assays : Incubate with NADPH and track parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate drug-drug interaction risks .
Advanced: What functional group modifications enhance solubility without compromising activity?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the acetamide group for pH-dependent release .
- PEGylation : Attach polyethylene glycol (PEG) chains to the imidazole nitrogen to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
